molecular formula C18H11Cl3O4 B4873075 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B4873075
M. Wt: 397.6 g/mol
InChI Key: VOVUSPOMJDNSTP-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol and 2,4-dichlorobenzoic acid.

    Esterification Reaction: The key step in the synthesis is the esterification of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with 2,4-dichlorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: New derivatives with different substituents replacing the chloro groups.

    Reduction Reactions: Alcohol derivatives of the chromenone core.

    Oxidation Reactions: Carboxylic acid derivatives of the ethyl group.

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl acetate
  • 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate
  • 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate

Uniqueness

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is unique due to the specific combination of substituents on the chromenone core and the dichlorobenzoate group

Properties

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3O4/c1-2-9-5-17(22)24-15-8-16(14(21)7-12(9)15)25-18(23)11-4-3-10(19)6-13(11)20/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVUSPOMJDNSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 6
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

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